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Abstract
Metazosulfuron is a potent sulfonylurea herbicide developed by Nissan Chemical Industries,

Ltd. It functions by inhibiting acetolactate synthase (ALS), a critical enzyme in the branched-

chain amino acid biosynthesis pathway in plants.[1] This document provides detailed

application notes and protocols for the laboratory-scale synthesis of Metazosulfuron, intended

for research and developmental purposes. The synthesis involves a multi-step process

culminating in the coupling of a novel dioxazinyl-pyrazole sulfonamide intermediate with a

pyrimidine amine. This guide also outlines the mechanism of action of Metazosulfuron and

presents relevant chemical and physical data in a structured format.

Introduction
Metazosulfuron is a selective herbicide effective against a wide range of weeds in paddy

fields, including those resistant to other sulfonylurea herbicides.[1] Its mode of action, the

inhibition of acetolactate synthase (ALS), is a well-established target for herbicides, as this

enzyme is absent in mammals, contributing to the compound's low toxicity to non-plant

organisms.[1][2] The synthesis of Metazosulfuron for laboratory use requires the careful

execution of several key chemical transformations. The overall synthetic strategy involves the

preparation of two key intermediates: a substituted pyrazole sulfonamide and an appropriate

pyrimidine derivative, followed by their coupling to form the final sulfonylurea bridge. While the

specific, detailed industrial synthesis protocol for the novel dioxazinyl-pyrazole moiety is
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proprietary, this document outlines a plausible and scientifically sound synthetic route based on

available literature and general organic chemistry principles.

Chemical and Physical Properties of Metazosulfuron
A summary of the key chemical and physical properties of Metazosulfuron is provided in the

table below for easy reference.

Property Value Reference

IUPAC Name

1-[3-chloro-1-methyl-4-(5-

methyl-5,6-dihydro-1,4,2-

dioxazin-3-yl)pyrazol-5-

yl]sulfonyl-3-(4,6-

dimethoxypyrimidin-2-yl)urea

[3]

CAS Number 868680-84-6 [3][4]

Molecular Formula C₁₅H₁₈ClN₇O₇S [3][4]

Molecular Weight 475.86 g/mol [4]

Appearance White solid, odorless [4]

Melting Point 175.5–177.6°C [4]

Solubility in Water 33.3 mg/L (20°C) [4]

log P (octanol/water) -0.35 (pH 7, 25°C) [4]

pKa 3.4 (20°C) [4]

Mechanism of Action: Inhibition of Acetolactate
Synthase
Metazosulfuron, like other sulfonylurea herbicides, targets and inhibits the enzyme

acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is

the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino

acids: valine, leucine, and isoleucine. This pathway is crucial for protein synthesis and,

consequently, for cell growth and division in plants. By blocking ALS, Metazosulfuron
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effectively halts the production of these vital amino acids, leading to the cessation of plant

growth and eventual death. The high selectivity of Metazosulfuron is attributed to the fact that

this biosynthetic pathway is not present in animals.

Signaling Pathway Diagram
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Mechanism of Action of Metazosulfuron
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Caption: Metazosulfuron inhibits Acetolactate Synthase (ALS), blocking the synthesis of

essential branched-chain amino acids.

Experimental Protocols
The synthesis of Metazosulfuron can be conceptually divided into three main stages:

Synthesis of the Dioxazinyl-Pyrazole Sulfonamide Intermediate.

Synthesis of the Pyrimidine Amine Intermediate.

Coupling of the Intermediates to form Metazosulfuron.

Overall Synthetic Workflow
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Laboratory Synthesis Workflow for Metazosulfuron

Dioxazinyl-Pyrazole Sulfonamide Synthesis

Pyrimidine Amine Synthesis
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Dehydration
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3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-
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Overall synthetic workflow for Metazosulfuron.
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Caption: A multi-step synthesis involving the preparation of two key intermediates followed by

their coupling.

Protocol 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine

This protocol describes a common method for the synthesis of the pyrimidine intermediate.

Materials:

2-amino-4,6-dihydroxypyrimidine

Dimethyl carbonate

Sodium methoxide

Methanol

Ethyl acetate

Hydrochloric acid

Equipment:

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Büchner funnel and filter paper

Rotary evaporator

Standard laboratory glassware

Procedure:

To a solution of sodium methoxide in methanol, add 2-amino-4,6-dihydroxypyrimidine.

Add dimethyl carbonate to the mixture.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture and neutralize with hydrochloric acid.

Remove the methanol under reduced pressure using a rotary evaporator.

Extract the aqueous residue with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude product by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to obtain pure 2-amino-4,6-dimethoxypyrimidine.

Protocol 2: Plausible Synthesis of the Dioxazinyl-Pyrazole Sulfonamide Intermediate

The synthesis of this key intermediate is not explicitly detailed in publicly available literature.

The following protocol is a proposed route based on the "halocyclization and dehydration"

method mentioned by the developers and general synthetic principles for similar heterocyclic

systems. This protocol should be considered a starting point for further optimization by

researchers.

Part A: Halocyclization

A suitable pyrazole precursor is reacted with an N-haloimide (e.g., N-bromosuccinimide) in

the presence of a suitable alkene diol.

The reaction is typically carried out in an inert solvent at a controlled temperature.

Part B: Dehydration

The product from the halocyclization step is subjected to a dehydration reaction to form the

dioxazine ring. This can often be achieved by heating in the presence of a dehydrating agent

or a strong acid.

Part C: Sulfonamide Formation
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The resulting dioxazinyl-pyrazole is then chlorosulfonated using chlorosulfonic acid.

The subsequent sulfonyl chloride is then reacted with ammonia to yield the desired

sulfonamide.

Protocol 3: Final Coupling to Metazosulfuron

This final step involves the formation of the sulfonylurea bridge.

Materials:

3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-dioxazin-3-yl)-1H-pyrazole-5-sulfonamide

2-amino-4,6-dimethoxypyrimidine

Phosgene or a phosgene equivalent (e.g., triphosgene) or an isocyanate

Anhydrous aprotic solvent (e.g., Dichloromethane, Acetonitrile)

Tertiary amine base (e.g., Triethylamine)

Equipment:

Schlenk line or inert atmosphere setup

Dry glassware

Magnetic stirrer

Standard laboratory glassware for workup and purification

Procedure:

Formation of the Isocyanate (if not using a pre-formed isocyanate): In a dry, inert

atmosphere, dissolve 2-amino-4,6-dimethoxypyrimidine in an anhydrous aprotic solvent. Add

a phosgene equivalent and a non-nucleophilic base. Stir at a controlled temperature until the

formation of the isocyanate is complete (monitor by IR spectroscopy for the characteristic

isocyanate peak at ~2270 cm⁻¹).
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Coupling Reaction: To a solution of the 3-chloro-1-methyl-4-(5-methyl-5,6-dihydro-1,4,2-

dioxazin-3-yl)-1H-pyrazole-5-sulfonamide in an anhydrous aprotic solvent, add a tertiary

amine base.

Slowly add the previously prepared isocyanate solution (or a solution of a suitable sulfonyl

isocyanate) to the sulfonamide solution at a low temperature (e.g., 0 °C).

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

Upon completion, quench the reaction with water.

Extract the product into an organic solvent.

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude Metazosulfuron by column chromatography or recrystallization to yield the

final product.

Data Presentation
Table 1: Physicochemical Properties of Metazosulfuron

Property Value

Molecular Weight ( g/mol ) 475.86

Melting Point (°C) 175.5–177.6

Water Solubility (mg/L at 20°C) 33.3

log P (octanol/water at pH 7) -0.35

pKa 3.4

Conclusion
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The laboratory synthesis of Metazosulfuron is a challenging but achievable goal for

researchers with a strong background in organic synthesis. The protocols provided herein offer

a comprehensive guide to the plausible synthetic routes for obtaining this important herbicide

for research purposes. The key challenges lie in the synthesis of the novel dioxazinyl-pyrazole

intermediate, which may require further methodological development. The provided information

on its mechanism of action and physicochemical properties will be valuable for researchers in

the fields of herbicide discovery, weed science, and crop protection.

Disclaimer: The provided synthetic protocols are intended for informational purposes for

qualified researchers in a laboratory setting. Appropriate safety precautions, including the use

of personal protective equipment and working in a well-ventilated fume hood, must be strictly

followed. The handling of hazardous reagents such as phosgene or its equivalents requires

specialized knowledge and equipment. All chemical waste should be disposed of in accordance

with institutional and environmental regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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